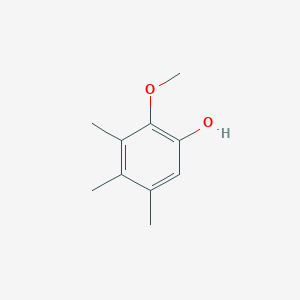

2-Methoxy-3,4,5-trimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3,4,5-trimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6-5-9(11)10(12-4)8(3)7(6)2/h5,11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGRANIQDCWDOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592374 | |

| Record name | 2-Methoxy-3,4,5-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93526-86-4 | |

| Record name | 2-Methoxy-3,4,5-trimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-3,4,5-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Methoxy-3,4,5-trimethylphenol, a substituted phenol of interest in various research and development domains. Due to the limited availability of experimental data for this specific compound, this guide focuses on computationally predicted values and outlines established experimental protocols for the determination of key physicochemical parameters for phenolic compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Methoxy-3,4,5-trimethylphenol. These values were computationally generated and provide a valuable starting point for experimental design and substance evaluation.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₀H₁₄O₂ | - |

| Molecular Weight | 166.22 | g/mol |

| Melting Point | Not available | °C |

| Boiling Point | Not available | °C |

| Water Solubility | Not available | mg/L |

| pKa | Not available | - |

| logP | Not available | - |

Experimental Protocols for Physicochemical Property Determination

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of solid phenolic compounds like 2-Methoxy-3,4,5-trimethylphenol.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating medium, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

For solid compounds that are stable at their boiling point, this property can be determined after melting.

Methodology: Siwoloboff Method (Micro Boiling Point)

-

Sample Preparation: A small amount of the substance is placed in a fusion tube. A capillary tube, sealed at the upper end, is placed with its open end down into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil or a heating block).

-

Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Cooling and Measurement: The heating is then discontinued, and the bath is allowed to cool slowly with constant stirring. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter, especially in drug development, as it influences absorption and distribution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled or deionized water in a sealed, thermostated flask.

-

Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase, often by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). The solubility is then expressed in units such as mg/L or mol/L.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For phenols, it describes the equilibrium of the hydroxyl proton dissociation.

Methodology: UV-Vis Spectrophotometric Titration

-

Principle: The UV-Vis absorption spectrum of a phenolic compound changes as a function of pH due to the different electronic structures of the protonated (phenolic) and deprotonated (phenoxide) forms.

-

Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or ethanol). Aliquots of this stock solution are added to a series of buffer solutions covering a wide range of pH values.

-

Spectral Measurement: The UV-Vis absorption spectrum of each buffered solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the difference in absorbance between the acidic and basic forms is maximal is plotted against the pH. The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa of the compound.

logP Determination (Octanol-Water Partition Coefficient)

The logP value is a measure of the lipophilicity of a compound and is crucial for predicting its membrane permeability and pharmacokinetic properties.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physicochemical properties of a solid phenolic compound.

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 2-Methoxy-3,4,5-trimethylphenol

A comprehensive analysis of the nuclear magnetic resonance spectra of 2-Methoxy-3,4,5-trimethylphenol remains unavailable in publicly accessible databases. Despite extensive searches for experimental ¹H and ¹³C NMR data, specific spectral information for this compound could not be located.

This guide is intended for researchers, scientists, and drug development professionals. In the absence of experimental data, this document will outline the expected spectral characteristics based on the chemical structure of 2-Methoxy-3,4,5-trimethylphenol and provide a standardized experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data is not available, predictions can be made based on the structure of 2-Methoxy-3,4,5-trimethylphenol. The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons in the molecule. These predictions are based on established principles of NMR spectroscopy and typical chemical shift values for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxy-3,4,5-trimethylphenol

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| OH | 4.5 - 5.5 | Singlet (broad) | 1H |

| Ar-H | 6.5 - 6.8 | Singlet | 1H |

| OCH₃ | 3.7 - 3.9 | Singlet | 3H |

| Ar-CH₃ (C3) | 2.1 - 2.3 | Singlet | 3H |

| Ar-CH₃ (C4) | 2.1 - 2.3 | Singlet | 3H |

| Ar-CH₃ (C5) | 2.1 - 2.3 | Singlet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methoxy-3,4,5-trimethylphenol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OH) | 145 - 150 |

| C2 (C-OCH₃) | 140 - 145 |

| C3 (C-CH₃) | 125 - 130 |

| C4 (C-CH₃) | 130 - 135 |

| C5 (C-CH₃) | 120 - 125 |

| C6 (C-H) | 110 - 115 |

| OCH₃ | 55 - 60 |

| Ar-CH₃ (C3) | 15 - 20 |

| Ar-CH₃ (C4) | 15 - 20 |

| Ar-CH₃ (C5) | 15 - 20 |

Experimental Protocol for NMR Data Acquisition

To obtain definitive ¹H and ¹³C NMR spectra for 2-Methoxy-3,4,5-trimethylphenol, the following experimental protocol is recommended.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 2-Methoxy-3,4,5-trimethylphenol.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including pulse width, acquisition time, relaxation delay, and number of scans.

3. Data Acquisition:

-

Acquire the ¹H NMR spectrum. Typically, a small number of scans are sufficient due to the high sensitivity of proton NMR.

-

Acquire the ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard (TMS).

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-Methoxy-3,4,5-trimethylphenol using NMR spectroscopy.

Caption: Workflow for the synthesis, NMR analysis, and structural confirmation of 2-Methoxy-3,4,5-trimethylphenol.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methoxy-3,4,5-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-Methoxy-3,4,5-trimethylphenol. Due to the limited availability of direct mass spectral data for this specific compound, this document outlines a robust analytical approach based on established methodologies for similar phenolic compounds. It includes a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS), a predicted fragmentation pattern based on the analysis of structurally related molecules, and quantitative data presented for comparative analysis.

Introduction

2-Methoxy-3,4,5-trimethylphenol is a substituted phenolic compound with potential applications in various fields of chemical and pharmaceutical research. Accurate and reliable analytical methods are crucial for its identification, quantification, and structural elucidation. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a powerful tool for the analysis of such volatile and semi-volatile organic compounds. This guide will delve into the practical aspects of GC-MS analysis, from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation and Derivatization

To enhance volatility and thermal stability for GC-MS analysis, derivatization of the phenolic hydroxyl group is a critical step. Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is a widely used and effective technique.

Protocol:

-

Sample Dissolution: Accurately weigh 1 mg of the 2-Methoxy-3,4,5-trimethylphenol sample and dissolve it in 1 mL of a suitable organic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

-

Derivatization Reagent: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample solution.

-

Reaction: Tightly cap the vial and heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

Cooling and Injection: Allow the sample to cool to room temperature before injecting it into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table outlines the recommended GC-MS parameters for the analysis of the TMS-derivatized 2-Methoxy-3,4,5-trimethylphenol. These parameters are based on standard methods for the analysis of phenolic compounds and may require further optimization for specific instrumentation and analytical goals.

| Parameter | Value | Parameter | Value |

| Gas Chromatograph | Mass Spectrometer | ||

| Injection Mode | Splitless (1 µL) | Ionization Mode | Electron Ionization (EI) |

| Injector Temperature | 250°C | Ion Source Temperature | 230°C |

| Carrier Gas | Helium | Quadrupole Temperature | 150°C |

| Flow Rate | 1.0 mL/min | Electron Energy | 70 eV |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Mass Range | m/z 40-500 |

| Oven Program | Scan Speed | 1562 amu/s | |

| Initial Temperature | 80°C, hold for 2 min | Solvent Delay | 3 min |

| Ramp Rate 1 | 10°C/min to 200°C | ||

| Ramp Rate 2 | 20°C/min to 280°C, hold for 5 min |

Mass Spectral Fragmentation Analysis

The mass spectrum of 2-Methoxy-3,4,5-trimethylphenol is predicted to exhibit a characteristic fragmentation pattern upon electron ionization. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the TMS-derivatized compound. Subsequent fragmentation will likely involve the loss of methyl groups, the methoxy group, and rearrangements of the aromatic ring.

To predict the fragmentation of 2-Methoxy-3,4,5-trimethylphenol, it is informative to examine the mass spectral data of structurally similar compounds. The following table summarizes the key fragments observed for related methoxy- and trimethyl-substituted phenols.

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Losses |

| 5-Methoxy-2,3,4-trimethylphenol | 180 | 165, 150, 135 | CH₃, 2xCH₃, 3xCH₃ |

| 2,4,6-Trimethylphenol | 136 | 121, 91 | CH₃, C₂H₅ |

| 3-Methoxyphenol | 124 | 109, 81, 53 | CH₃, CO, C₂H₂ |

| 2-Methoxy-5-methylphenol (TMS derivative) | 210 | 195, 180, 165 | CH₃, 2xCH₃, 3xCH₃ |

Based on these related fragmentation patterns, a proposed fragmentation pathway for the TMS derivative of 2-Methoxy-3,4,5-trimethylphenol is illustrated below. The molecular weight of the underivatized compound is 180.24 g/mol , and its TMS derivative is 252.38 g/mol .

Predicted Fragmentation of TMS-derivatized 2-Methoxy-3,4,5-trimethylphenol

| m/z | Proposed Fragment | Plausible Neutral Loss |

| 252 | [M]⁺ | - |

| 237 | [M - CH₃]⁺ | CH₃ |

| 222 | [M - 2xCH₃]⁺ | 2xCH₃ |

| 207 | [M - 3xCH₃]⁺ | 3xCH₃ |

| 195 | [M - CH₃ - CO]⁺ or [M - OCH₃ - CH₃]⁺ | CH₃ and CO or OCH₃ and CH₃ |

| 73 | [Si(CH₃)₃]⁺ | C₁₀H₁₃O₂ |

Visualizations

To further clarify the experimental process and the predicted molecular fragmentation, the following diagrams are provided.

Caption: A flowchart illustrating the key stages of a typical GC-MS analysis.

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methoxy-3,4,5-trimethylphenol

This technical guide provides a detailed analysis of the infrared (IR) spectrum of 2-Methoxy-3,4,5-trimethylphenol, tailored for researchers, scientists, and professionals in drug development. This document outlines the characteristic vibrational modes, presents a summary of expected absorption data, and includes a standardized experimental protocol for spectral acquisition.

Introduction to the Infrared Spectroscopy of Substituted Phenols

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of organic molecules. When an organic molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its bonds. The resulting IR spectrum is a unique molecular fingerprint.

2-Methoxy-3,4,5-trimethylphenol possesses several key functional groups that give rise to characteristic absorption bands in the IR spectrum: a hydroxyl (-OH) group, a methoxy (-OCH₃) group, methyl (-CH₃) groups, and a substituted aromatic ring. The positions of the substituents on the benzene ring influence the pattern of the spectrum, particularly in the fingerprint region.

Predicted Infrared Absorption Data for 2-Methoxy-3,4,5-trimethylphenol

The following table summarizes the predicted characteristic infrared absorption bands for 2-Methoxy-3,4,5-trimethylphenol based on the typical vibrational frequencies of its constituent functional groups.[1][2][3][4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3550–3200 | Strong, Broad | O-H Stretch (Hydrogen-bonded) | Phenolic Hydroxyl (-OH) |

| 3100–3000 | Medium | C-H Stretch | Aromatic Ring |

| 2960–2850 | Medium | C-H Stretch (Asymmetric and Symmetric) | Methyl (-CH₃) & Methoxy (-OCH₃) |

| 1600–1585 | Medium-Weak | C=C Stretch (in-ring) | Aromatic Ring |

| 1500–1400 | Strong | C=C Stretch (in-ring) | Aromatic Ring |

| 1470–1430 | Medium | C-H Bend (Asymmetric) | Methyl (-CH₃) |

| 1260–1200 | Strong | C-O Stretch (Asymmetric) | Aryl Ether (-O-CH₃) |

| 1170–1110 | Strong | C-O Stretch | Phenol (-OH) |

| 1050–1010 | Medium | C-O Stretch (Symmetric) | Aryl Ether (-O-CH₃) |

| 900–675 | Strong | C-H Out-of-Plane Bend | Aromatic Ring |

Detailed Analysis of Key Vibrational Regions

-

O-H Stretching Region (3550–3200 cm⁻¹): A prominent, broad absorption band is expected in this region due to the stretching vibration of the hydroxyl group.[1][2][6] The broadening is a result of intermolecular hydrogen bonding between phenol molecules.

-

C-H Stretching Region (3100–2850 cm⁻¹): This region will contain multiple peaks. Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[4] Peaks just below 3000 cm⁻¹ arise from the asymmetric and symmetric stretching vibrations of the methyl and methoxy C-H bonds.[7]

-

Aromatic C=C Stretching Region (1600–1400 cm⁻¹): The aromatic ring gives rise to several sharp bands in this region due to in-ring carbon-carbon double bond stretching.[1][4] Typically, two bands are observed around 1600 cm⁻¹ and 1500 cm⁻¹.[7]

-

C-O Stretching Region (1260–1010 cm⁻¹): This region is crucial for identifying the phenol and methoxy groups. A strong absorption from the phenolic C-O stretch is expected around 1170-1110 cm⁻¹. The aryl ether C-O stretching of the methoxy group will result in two bands: a strong, asymmetric stretch between 1260 cm⁻¹ and 1200 cm⁻¹, and a medium symmetric stretch between 1050 cm⁻¹ and 1010 cm⁻¹.

-

Fingerprint Region (Below 1400 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule, including C-H bending and other skeletal vibrations. The out-of-plane C-H bending vibrations of the substituted aromatic ring, typically appearing between 900 cm⁻¹ and 675 cm⁻¹, can provide information about the substitution pattern.[1][4]

Experimental Protocol for Acquiring the IR Spectrum

The following protocol describes a standard method for obtaining the Fourier-Transform Infrared (FTIR) spectrum of a solid organic compound like 2-Methoxy-3,4,5-trimethylphenol using the Attenuated Total Reflectance (ATR) technique.

4.1. Instrumentation

-

FTIR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal).

4.2. Sample Preparation

-

Ensure the ATR crystal surface is clean. Clean with a soft tissue dampened with a volatile organic solvent (e.g., isopropanol or acetone) and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount (a few milligrams) of the solid 2-Methoxy-3,4,5-trimethylphenol sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

4.3. Data Acquisition

-

Set the spectral range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Select a suitable resolution, commonly 4 cm⁻¹.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Acquire the sample spectrum.

-

After acquisition, clean the ATR crystal and anvil thoroughly.

4.4. Data Processing

-

The software will automatically perform a background subtraction.

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the analysis of an unknown compound using infrared spectroscopy, leading to the identification of 2-Methoxy-3,4,5-trimethylphenol.

Caption: Logical workflow for IR spectral analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. athabascau.ca [athabascau.ca]

A Technical Guide to the Potential Biological Activity of 2-Methoxy-3,4,5-trimethylphenol and Related Methoxyphenolic Compounds

Executive Summary

This document provides an in-depth technical analysis of the potential biological activities of 2-Methoxy-3,4,5-trimethylphenol and structurally related methoxyphenolic compounds. While literature specifically detailing the bioactivity of 2-Methoxy-3,4,5-trimethylphenol is limited, extensive research on analogous compounds—including various methoxyphenols, trimethoxyphenols, and their derivatives—reveals a broad spectrum of significant pharmacological effects. This guide synthesizes available data on their antioxidant, anti-inflammatory, and anticancer properties. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and professionals in drug development. The evidence suggests that this class of compounds holds considerable therapeutic potential, primarily through the modulation of key cellular pathways involved in inflammation and oxidative stress, such as NF-κB and MAPK signaling.

Introduction

Methoxyphenolic compounds, characterized by a phenol ring substituted with one or more methoxy groups, are a class of molecules widely distributed in nature and are also synthetically accessible. They are recognized for a variety of biological activities, which has drawn significant attention from the scientific community for their potential application in pharmaceuticals and nutraceuticals. Compounds such as eugenol, vanillin, and resveratrol derivatives have been studied for their roles as antioxidant, anti-inflammatory, and anticancer agents.[1][2] The specific substitution pattern of methoxy and alkyl groups on the phenolic ring plays a crucial role in determining the compound's biological efficacy and mechanism of action. This guide focuses on the potential activities of 2-Methoxy-3,4,5-trimethylphenol by examining the established bioactivities of its structural analogs.

Potential Biological Activities

Based on the analysis of structurally similar compounds, 2-Methoxy-3,4,5-trimethylphenol is predicted to exhibit several key biological activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities, which are primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress.[3][4] Oxidative stress is a key pathological factor in numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[4][5]

The antioxidant capacity of methoxyphenols is frequently evaluated using assays such as the 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[4][5] For instance, a study on various trimethoxyphenols demonstrated significant scavenging activity, comparable to that of ascorbic acid.[3] Another synthesized derivative, 2-methoxy-4-((4-methoxyphenilimino) methyl)phenol, showed potent antioxidant activity with an EC50 value of 10.46 ppm in a DPPH assay.[6][7]

Anti-inflammatory Effects

Inflammation is a critical biological response that, when dysregulated, contributes to a wide range of diseases. Several methoxyphenolic compounds have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[8]

A primary mechanism involves the inhibition of pro-inflammatory mediators. For example, 2-methoxy-4-vinylphenol (2M4VP) was shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 macrophages.[8] This was achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[8]

The anti-inflammatory actions are often mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8][9] These pathways regulate the expression of numerous pro-inflammatory genes, including cytokines like IL-6 and TNF-α.[9] Studies on resveratrol methoxy derivatives and 2M4VP have confirmed their ability to inhibit the phosphorylation of MAPK family members (p38, ERK, JNK) and prevent the nuclear translocation of the NF-κB p65 subunit.[8][9]

Anticancer and Antiproliferative Activity

The anticancer potential of methoxyphenolic compounds has been explored in various cancer cell lines. A synthesized analogue of combretastatin A-4, 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ), has been identified as a microtubule inhibitor with anticancer activity in breast cancer cells.[10] SQ was found to reverse EGF-induced cell migration and invasion, key processes in cancer metastasis.[10] It also inhibits epithelial-to-mesenchymal transition (EMT) and the expression of vascular endothelial growth factor (VEGF), which are critical for tumor progression and angiogenesis.[11]

However, not all derivatives show strong activity. The Schiff base compound 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol exhibited only weak activity against T47D breast cancer cells, with an IC50 value of 353.038 µg/mL.[12][13] This highlights the importance of the specific molecular structure in determining anticancer efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various methoxyphenolic compounds related to 2-Methoxy-3,4,5-trimethylphenol.

Table 1: Antioxidant Activity of Methoxyphenolic Compounds

| Compound | Assay | Result (EC50/IC50) | Reference |

|---|

| 2-methoxy-4-((4-methoxyphenilimino) methyl)phenol | DPPH | 10.46 ppm |[6][7] |

Table 2: Anti-inflammatory Activity of Methoxyphenolic Compounds

| Compound | Cell Line | Target Inhibited | Result (IC50) | Reference |

|---|---|---|---|---|

| Diapocynin | Human Airway Cells | Inflammatory Mediators | 20.3 µM | [14] |

| Resveratrol | Human Airway Cells | Inflammatory Mediators | 42.7 µM | [14] |

| 2-methoxyhydroquinone | Human Airway Cells | Inflammatory Mediators | 64.3 µM | [14] |

| Apocynin | Human Airway Cells | Inflammatory Mediators | 146.6 µM |[14] |

Table 3: Anticancer Activity of Methoxyphenolic Compounds

| Compound | Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol | T47D (Breast Cancer) | 353.038 µg/mL | [12][13] |

| 3-MRESV (Resveratrol Derivative) | PC-3 (Prostate Cancer) | 20.3 µM | [2] |

| 3,5-DMRESV (Resveratrol Derivative) | PC-3 (Prostate Cancer) | 43 µM | [2] |

| 3,4′-DMRESV (Resveratrol Derivative) | HCT116 (Colon Cancer) | 48.6 µM |[2] |

Mechanisms of Action and Signaling Pathways

The biological effects of methoxyphenolic compounds are underpinned by their interaction with key cellular signaling pathways.

Inhibition of NF-κB and MAPK Pathways

A prevalent mechanism for the anti-inflammatory activity of these compounds is the dual inhibition of the NF-κB and MAPK signaling cascades. In response to inflammatory stimuli like Lipopolysaccharide (LPS), these pathways become activated, leading to the transcription of pro-inflammatory genes. Methoxyphenols intervene by preventing the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[8] Simultaneously, they suppress the phosphorylation of key MAPK proteins p38, JNK, and ERK.[8][9]

References

- 1. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2,3,4-Trimethoxy-5-methylphenol | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 8. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol reverses EGF-induced cell migration and invasion through down-regulation of MDM2 in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Methoxy-5((3,4,5-trimethosyphenyl)seleninyl) phenol (SQ) inhibits cancer cell metastasis behavior of TNBC via suppressing EMT and VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. repository.uin-malang.ac.id [repository.uin-malang.ac.id]

- 14. d-nb.info [d-nb.info]

Discovery of 2-Methoxy-3,4,5-trimethylphenol in natural products

Absence of Evidence in Natural Sources and Synthetic Availability

Executive Summary

This technical whitepaper addresses the current scientific knowledge regarding the phenolic compound 2-Methoxy-3,4,5-trimethylphenol. A thorough investigation of scientific literature and chemical databases reveals a significant finding: there is currently no documented evidence of the isolation or identification of 2-Methoxy-3,4,5-trimethylphenol from any natural product source, including terrestrial plants, fungi, or marine organisms. While the natural products landscape is vast and ever-expanding, this specific molecule has not been reported as a naturally occurring compound. However, information regarding its synthesis and the natural occurrence of structurally related compounds is available and provides valuable context for researchers in natural product chemistry and drug discovery. This guide summarizes the current state of knowledge, focusing on synthetic accessibility and the biological activities of similar molecular architectures.

Introduction

Phenolic compounds are a diverse and abundant class of secondary metabolites in nature, exhibiting a wide array of biological activities that have been central to the development of new pharmaceuticals. The substitution patterns of methoxy and methyl groups on a phenol ring can significantly influence a molecule's bioactivity, bioavailability, and metabolic stability. 2-Methoxy-3,4,5-trimethylphenol, with its unique substitution pattern, represents a chemical space of interest for medicinal chemists and natural product scientists. This document serves as a technical resource for professionals in drug development and scientific research, providing a concise overview of the current knowledge surrounding this compound.

Natural Occurrence: An Apparent Void

Despite extensive searches of chemical and biological databases, no peer-reviewed publications have reported the discovery of 2-Methoxy-3,4,5-trimethylphenol as a constituent of any plant, fungal, or marine extract. While many methoxyphenols and their derivatives are known to be produced by various organisms, this specific isomer appears to be absent from the known natural product repertoire. For instance, fungi are known to produce a variety of methoxyphenols through the biodegradation of lignin and other organic matter.[1] Similarly, plants synthesize a vast range of phenolic compounds, including various trimethoxyphenols and trimethylphenols.[2][3][4] However, the specific combination of substituents in 2-Methoxy-3,4,5-trimethylphenol has not been identified.

Synthesis of Methoxyphenol Derivatives

While 2-Methoxy-3,4,5-trimethylphenol itself is not documented as a natural product, the synthesis of related methoxyphenol structures is well-established in the chemical literature. These synthetic methods provide a viable pathway for obtaining this and other novel compounds for biological screening and structure-activity relationship (SAR) studies. General synthetic strategies often involve the modification of commercially available starting materials through reactions such as methylation, formylation, and reduction.

A general workflow for the synthesis of a polysubstituted phenol is outlined below. This diagram illustrates a conceptual pathway and not a specific synthesis for the target compound, due to the lack of published specific protocols.

Caption: Conceptual workflow for the synthesis of a polysubstituted phenol.

Structurally Related Natural Products and Their Bioactivities

To provide context for the potential biological relevance of 2-Methoxy-3,4,5-trimethylphenol, it is useful to examine the known activities of structurally similar natural compounds.

| Compound Name | Structure | Natural Source (Example) | Reported Biological Activity |

| 3,4,5-Trimethoxyphenol | Phenol with methoxy groups at positions 3, 4, and 5. | Diospyros eriantha, Tarenna attenuata[2] | Plant metabolite |

| 2,3,5-Trimethylphenol | Phenol with methyl groups at positions 2, 3, and 5. | Solanum lycopersicum (Tomato)[4] | No specific activity reported in this source |

| Various Methoxyphenols | General class of compounds. | Fungi, Plants[1] | Antioxidant, Anti-inflammatory, Antimicrobial |

The biological activities of these related compounds suggest that 2-Methoxy-3,4,5-trimethylphenol, if synthesized, could be a candidate for screening in various biological assays, particularly for antioxidant and antimicrobial properties. The interplay of the electron-donating methoxy and methyl groups could modulate the redox properties of the phenolic hydroxyl group, which is often crucial for such activities.

Conclusion

References

A Theoretical Investigation of 2-Methoxy-3,4,5-trimethylphenol: A Computational Chemistry Whitepaper

For Immediate Release

This technical guide provides a comprehensive theoretical framework for the calculation and analysis of the molecular properties of 2-Methoxy-3,4,5-trimethylphenol. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, drug discovery, and materials science. By detailing established quantum chemical methods, this paper outlines a robust workflow for predicting the structural, electronic, and spectroscopic characteristics of this substituted phenol derivative.

Introduction

Theoretical Properties of 2-Methoxy-3,4,5-trimethylphenol

The following tables summarize the types of quantitative data that can be obtained through the theoretical calculations outlined in this guide. The values presented are hypothetical and serve as a template for organizing actual computational results.

Table 1: Calculated Molecular and Electronic Properties

| Property | Symbol | Calculated Value | Unit |

| Molecular Weight | MW | 180.24 | g/mol |

| Total Energy | E_total | Value from Calculation | Hartrees |

| Dipole Moment | µ | Value from Calculation | Debye |

| HOMO Energy | E_HOMO | Value from Calculation | eV |

| LUMO Energy | E_LUMO | Value from Calculation | eV |

| HOMO-LUMO Gap | ΔE | Value from Calculation | eV |

| Ionization Potential | IP | Value from Calculation | eV |

| Electron Affinity | EA | Value from Calculation | eV |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Data | Key Predicted Features |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for aromatic and methyl protons. |

| ¹³C NMR | Chemical shifts (δ) for all unique carbon atoms. |

| Infrared (IR) | Vibrational frequencies (cm⁻¹) for key functional groups (e.g., O-H, C-O, C-H). |

| UV-Visible | Maximum absorption wavelengths (λ_max) and corresponding oscillator strengths (f). |

Computational Methodology

The theoretical investigation of 2-Methoxy-3,4,5-trimethylphenol can be systematically approached using the following computational workflow.

Molecular Geometry Optimization

The initial step involves the optimization of the molecule's three-dimensional structure. This is crucial as all subsequent property calculations are dependent on the determined equilibrium geometry.

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP hybrid functional is a common and reliable choice for organic molecules.[1]

-

Basis Set: The 6-311G(d,p) basis set offers a good balance between accuracy and computational cost for molecules of this size.[1]

-

Procedure:

-

Construct the initial 3D structure of 2-Methoxy-3,4,5-trimethylphenol.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Calculation of Molecular Properties

Once the optimized geometry is obtained, a variety of molecular and electronic properties can be calculated.

-

Method: Using the optimized structure, single-point energy calculations are performed at the same level of theory (B3LYP/6-311G(d,p)).

-

Properties to Calculate:

-

Total Energy and Dipole Moment: These are standard outputs of the single-point energy calculation.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding the molecule's reactivity and electronic transitions.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and can be used to predict sites for electrophilic and nucleophilic attack.

-

Prediction of Spectroscopic Data

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.

-

IR Spectroscopy: The vibrational frequencies and corresponding intensities are obtained from the frequency calculation performed after the geometry optimization.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and generate a theoretical UV-Vis spectrum.

Visualizations

The following diagrams illustrate the logical workflow and conceptual relationships in the theoretical study of 2-Methoxy-3,4,5-trimethylphenol.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-3,4,5-trimethylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxy-3,4,5-trimethylphenol, a substituted phenol of interest in various scientific domains. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on providing detailed experimental protocols for researchers to determine its solubility and stability profiles in common laboratory solvents. Furthermore, it outlines the general characteristics of phenolic compounds to infer the expected behavior of 2-Methoxy-3,4,5-trimethylphenol. This document is intended to be a practical resource for scientists and professionals engaged in drug development and other research areas where understanding the physicochemical properties of this compound is crucial.

Introduction

2-Methoxy-3,4,5-trimethylphenol is a phenolic compound with a substitution pattern that suggests potential applications in medicinal chemistry and materials science. The methoxy and methyl groups on the phenol ring are expected to influence its physicochemical properties, including solubility in various solvents and its stability under different environmental conditions. A thorough understanding of these properties is fundamental for its handling, formulation, and application in research and development. This guide addresses the current knowledge gap by presenting robust methodologies for determining these key parameters.

Physicochemical Properties

| Property | Predicted/Inferred Value | Source/Rationale |

| Molecular Formula | C₁₀H₁₄O₂ | Based on chemical structure |

| Molecular Weight | 166.22 g/mol | Based on chemical structure |

| Appearance | Likely a solid at room temperature | Inferred from similar substituted phenols |

| Aqueous Solubility | Predicted to be low | The presence of three methyl groups and a methoxy group increases lipophilicity, likely reducing water solubility compared to phenol. |

| Organic Solvent Solubility | Predicted to be soluble in common organic solvents | Phenolic compounds are generally soluble in alcohols (methanol, ethanol), ethers, ketones (acetone), and chlorinated solvents. |

| pKa | Estimated to be around 10-11 | The electron-donating methyl groups are expected to increase the pKa compared to phenol (pKa ≈ 10), making it a weaker acid. |

Solubility Profile: Methodology for Determination

The solubility of a compound is a critical parameter for its formulation and delivery. The "shake-flask" method is a widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent.

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the solubility of 2-Methoxy-3,4,5-trimethylphenol in various solvents.[1][2][3][4][5]

Materials:

-

2-Methoxy-3,4,5-trimethylphenol (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dimethyl Sulfoxide (DMSO), Ethyl Acetate)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or wrist-action shaker

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 2-Methoxy-3,4,5-trimethylphenol to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to sediment.[5]

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Methoxy-3,4,5-trimethylphenol.

-

Prepare a calibration curve using standard solutions of known concentrations of 2-Methoxy-3,4,5-trimethylphenol.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Data Presentation:

The results should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Acetone | 25 | ||

| DMSO | 25 | ||

| Ethyl Acetate | 25 |

Workflow for Solubility Determination

Stability Profile: Assessment and Considerations

The stability of a phenolic compound is influenced by factors such as light, heat, pH, and the presence of oxidizing agents. Degradation can occur through oxidation, hydrolysis, or other chemical transformations.

General Degradation Pathways for Phenolic Compounds

Phenolic compounds are susceptible to oxidation, which can be initiated by light, heat, or metal ions. The phenolic hydroxyl group is readily oxidized to a phenoxy radical. These radicals can then undergo further reactions, such as dimerization or polymerization, or react with other molecules, leading to the formation of colored degradation products. The specific degradation pathway for 2-Methoxy-3,4,5-trimethylphenol would need to be elucidated through experimental studies.

Experimental Protocol: Stability Assessment using HPLC

A stability-indicating HPLC method is the preferred approach to quantify the decrease of the parent compound and detect the formation of degradation products over time.

Materials:

-

2-Methoxy-3,4,5-trimethylphenol

-

Solutions of the compound in relevant solvents

-

Stress conditions:

-

Light: Photostability chamber

-

Heat: Temperature-controlled oven

-

Acid/Base: HCl and NaOH solutions

-

Oxidation: Hydrogen peroxide solution

-

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of 2-Methoxy-3,4,5-trimethylphenol in the desired solvents at a known concentration.

-

-

Application of Stress Conditions:

-

Photostability: Expose the solutions to light in a photostability chamber for a defined period. Protect control samples from light.

-

Thermal Stability: Store the solutions in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C). Keep control samples at a lower temperature (e.g., 4°C).

-

pH Stability: Adjust the pH of the solutions using acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) and store at a defined temperature.

-

Oxidative Stability: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to the solutions and monitor over time.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stressed and control sample.

-

Analyze the samples directly or after appropriate dilution using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Monitor the peak area of 2-Methoxy-3,4,5-trimethylphenol and the appearance of any new peaks corresponding to degradation products.

-

Data Presentation:

The stability data should be presented in a table format.

| Condition | Time (hours/days) | Concentration of 2-Methoxy-3,4,5-trimethylphenol (% of initial) | Observations (e.g., color change, new peaks) |

| Control (4°C, dark) | 0, 24, 48, ... | 100, ... | |

| Photostability | 0, 24, 48, ... | ||

| Thermal (40°C) | 0, 24, 48, ... | ||

| Acidic (pH 2) | 0, 24, 48, ... | ||

| Basic (pH 9) | 0, 24, 48, ... | ||

| Oxidative (3% H₂O₂) | 0, 24, 48, ... |

Experimental Protocol: Total Phenolic Content by Folin-Ciocalteu Assay

The Folin-Ciocalteu (F-C) assay can be used as a general indicator of the degradation of phenolic compounds. A decrease in the total phenolic content over time under stress conditions suggests degradation.[6][7][8][9][10]

Materials:

-

Folin-Ciocalteu reagent

-

Gallic acid (for standard curve)

-

Sodium carbonate solution (e.g., 20% w/v)

-

Samples of 2-Methoxy-3,4,5-trimethylphenol subjected to stress conditions

-

Spectrophotometer

Procedure:

-

Preparation of Standard Curve:

-

Prepare a series of gallic acid standards of known concentrations.

-

To a known volume of each standard, add the F-C reagent and, after a short incubation, add the sodium carbonate solution.

-

Measure the absorbance at the appropriate wavelength (typically around 760 nm) after a specified incubation period.

-

Plot the absorbance versus concentration to generate a standard curve.

-

-

Sample Analysis:

-

Take aliquots of the stressed and control samples of 2-Methoxy-3,4,5-trimethylphenol at various time points.

-

Perform the F-C assay on these samples in the same manner as the standards.

-

Determine the total phenolic content of the samples by comparing their absorbance to the gallic acid standard curve.

-

Data Interpretation: A decrease in the measured total phenolic content over time indicates the degradation of the phenolic structure.

Logical Flow for Stability Assessment

Conclusion

While direct experimental data on the solubility and stability of 2-Methoxy-3,4,5-trimethylphenol is currently limited, this guide provides the necessary detailed protocols for researchers to determine these crucial parameters. The provided methodologies, including the shake-flask method for solubility and HPLC-based stability testing, are standard and robust approaches in pharmaceutical and chemical research. The successful application of these protocols will enable a comprehensive understanding of the physicochemical properties of 2-Methoxy-3,4,5-trimethylphenol, facilitating its future development and application. It is anticipated that this compound will exhibit solubility in common organic solvents and limited aqueous solubility, with stability being dependent on environmental factors such as light, heat, and pH. Experimental verification is essential to confirm these predictions.

References

- 1. enamine.net [enamine.net]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 6. 4.4.2. Estimation of Total Phenolic Content Using the Folin-Ciocalteu Method [bio-protocol.org]

- 7. 4.4. Folin–Ciocalteu Method to Measure Total Phenolic Contents [bio-protocol.org]

- 8. scribd.com [scribd.com]

- 9. mdpi.com [mdpi.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

Structure-Activity Relationship of Methoxy-Trimethylphenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-trimethylphenols represent a class of phenolic compounds characterized by a benzene ring substituted with hydroxyl, methoxy, and methyl groups. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in natural products and their potential to modulate various biological processes. The interplay between the number and position of these functional groups dictates the molecule's physicochemical properties and, consequently, its biological activity. This technical guide explores the structure-activity relationships (SAR) of methoxy-trimethylphenols and related compounds, focusing on their antioxidant, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols and visual representations of relevant signaling pathways are provided to support further research and drug discovery efforts in this area.

Structure-Activity Relationships

The biological activity of methoxy-trimethylphenols is intrinsically linked to the substitution pattern on the phenolic ring. The hydroxyl group is a key pharmacophore, primarily responsible for the antioxidant properties through its ability to donate a hydrogen atom to neutralize free radicals. The methoxy and trimethyl substituents modulate this activity by influencing the electron density of the ring and the steric accessibility of the hydroxyl group.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is largely governed by the ease with which the phenolic hydrogen can be abstracted. Electron-donating groups, such as methoxy and methyl groups, enhance this activity by stabilizing the resulting phenoxyl radical through resonance and inductive effects.

Key SAR principles for antioxidant activity include:

-

Number of Hydroxyl and Methoxy Groups: An increase in the number of hydroxyl and methoxy groups generally leads to higher antioxidant activity.[1][2]

-

Position of Methoxy Groups: The position of the methoxy group relative to the hydroxyl group is crucial. An ortho-methoxy group can form an intramolecular hydrogen bond with the phenolic hydroxyl group, which can affect the O-H bond dissociation enthalpy and, consequently, the antioxidant activity.[1][2]

-

Steric Hindrance: While electron-donating groups enhance activity, bulky substituents ortho to the hydroxyl group can introduce steric hindrance, potentially reducing the accessibility of the hydroxyl group to free radicals and thus decreasing antioxidant potency.

The general mechanism of antioxidant action involves the transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus neutralizing it. This process is influenced by the stability of the resulting phenoxyl radical, which is enhanced by the presence of electron-donating methoxy and methyl groups.

dot

Caption: Hydrogen atom transfer mechanism of antioxidant activity.

Antimicrobial Activity

The antimicrobial properties of methoxy-trimethylphenols are attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, and interfere with cellular energy production. The lipophilicity of the molecule, influenced by the methyl and methoxy groups, plays a significant role in its ability to penetrate microbial cell walls.

Key SAR principles for antimicrobial activity include:

-

Lipophilicity: Increased lipophilicity, often conferred by methyl groups, can enhance antimicrobial activity by facilitating passage through the lipid-rich cell membranes of bacteria.

-

Hydroxyl Group: The phenolic hydroxyl group is often essential for activity, potentially through interactions with microbial proteins or by disrupting membrane potential.

-

Substitution Pattern: The specific arrangement of methoxy and methyl groups can influence the molecule's shape and polarity, affecting its interaction with microbial targets. For instance, certain substitution patterns might be more effective against Gram-positive bacteria versus Gram-negative bacteria due to differences in their cell wall composition.

Cyclooxygenase (COX) Inhibition

Certain methoxy-trimethylphenol derivatives have been investigated for their anti-inflammatory properties, particularly as inhibitors of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The SAR for COX inhibition is highly specific and depends on the precise interactions between the inhibitor and the active site of the enzyme. For a series of 2-(trimethoxyphenyl)-thiazoles, which share a trimethoxyphenyl moiety with our compounds of interest, the following observations were made:

-

Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring significantly impact both the potency and selectivity of COX inhibition.

-

Trimethoxyphenyl Moiety: The trimethoxyphenyl group plays a crucial role in anchoring the molecule within the active site of the COX enzyme.

Quantitative Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of 2-(trimethoxyphenyl)-thiazole derivatives. This data provides a valuable case study for understanding the SAR of compounds containing a trimethoxyphenyl group.

| Compound ID | R1 | R2 | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |

| A1 | H | H | > 300 | > 300 | - |

| A2 | CH3 | H | 26.88 | 23.26 | 1.16 |

| A3 | H | CH3 | 214.90 | 23.26 | 9.24 |

| A4 | C2H5 | H | 125.10 | 112.50 | 1.11 |

| A5 | H | C2H5 | 150.30 | 133.40 | 1.13 |

| A6 | n-C3H7 | H | 34.53 | 28.87 | 1.20 |

| A7 | H | n-C3H7 | 112.60 | 100.20 | 1.12 |

| A8 | i-C3H7 | H | 30.09 | 25.12 | 1.20 |

| Meloxicam | - | - | 137.80 | 12.50 | 11.02 |

| Celecoxib | - | - | 150.20 | 0.23 | 653.04 |

| (Data adapted from a study on 2-(trimethoxyphenyl)-thiazoles, which provides insights into the activity of the trimethoxyphenyl moiety present in some methoxy-trimethylphenols)[3][4] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark.

-

-

Assay:

-

In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a control.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

-

-

Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Calculation:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

-

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

-

Serial Dilution of Compound:

-

In a 96-well microplate, perform a serial two-fold dilution of the test compound in the broth medium.

-

-

Inoculation:

-

Add the standardized microbial inoculum to each well.

-

Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate under appropriate conditions (temperature and time) for the test microorganism.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Signaling Pathways

COX-2 Inhibition Pathway

The anti-inflammatory effects of certain methoxy-trimethylphenol derivatives can be attributed to their inhibition of the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

dot

Caption: Inhibition of the COX-2 signaling pathway.

Conclusion

The structure-activity relationship of methoxy-trimethylphenols is a complex interplay of electronic and steric factors. The hydroxyl group is fundamental for their antioxidant and, to some extent, antimicrobial activities, while the methoxy and trimethyl substituents fine-tune these properties by modulating the electronic environment and lipophilicity of the molecule. The provided quantitative data on related compounds and the detailed experimental protocols offer a solid foundation for researchers to further investigate this promising class of compounds. The elucidation of their interactions with biological targets, such as the COX enzymes, opens avenues for the rational design of novel therapeutic agents with improved potency and selectivity. Future studies should focus on synthesizing and evaluating a broader range of methoxy-trimethylphenol derivatives to build a more comprehensive SAR model and to fully exploit their therapeutic potential.

References

- 1. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Methoxy-3,4,5-trimethylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methoxy-3,4,5-trimethylphenol as a potential building block in the synthesis of high-value molecules, particularly analogs of Vitamin E and Coenzyme Q. While established industrial syntheses of these compounds often utilize closely related precursors, this document outlines both established methodologies and prospective applications for 2-Methoxy-3,4,5-trimethylphenol, offering detailed experimental protocols and relevant biological context.

Introduction: The Synthetic Potential of Polysubstituted Phenols

Polysubstituted phenolic compounds are pivotal precursors in the synthesis of a wide array of biologically active molecules. Their inherent antioxidant properties and versatile reactivity make them ideal starting materials for complex molecular architectures. While 2,3,5-trimethylphenol and its corresponding hydroquinone are the established key intermediates in the industrial synthesis of α-tocopherol (Vitamin E) and analogs of Coenzyme Q, the structurally related 2-Methoxy-3,4,5-trimethylphenol presents an intriguing, albeit less explored, potential precursor.

The strategic placement of a methoxy group and three methyl substituents on the aromatic ring of 2-Methoxy-3,4,5-trimethylphenol offers unique opportunities for synthetic manipulation. A key potential transformation is the demethylation of the methoxy group to yield the corresponding hydroquinone, a critical pharmacophore in both Vitamin E and Coenzyme Q. This document will first detail a prospective synthetic route from 2-Methoxy-3,4,5-trimethylphenol and then provide established protocols for the synthesis of α-tocopherol and a Coenzyme Q analog from the key intermediate, 2,3,5-trimethylhydroquinone.

Prospective Application: Synthesis of 2,3,5-Trimethylhydroquinone from 2-Methoxy-3,4,5-trimethylphenol

The conversion of 2-Methoxy-3,4,5-trimethylphenol to 2,3,5-trimethylhydroquinone is a critical step to unlock its potential as a building block for Vitamin E and Coenzyme Q analogs. This transformation can be hypothetically achieved through a demethylation reaction.

Application Note: Determination of 2-Methoxy-3,4,5-trimethylphenol using High-Performance Liquid Chromatography (HPLC)

Introduction

2-Methoxy-3,4,5-trimethylphenol, a substituted phenolic compound, is of significant interest in pharmaceutical and chemical research due to its potential biological activities and its role as a key intermediate in organic synthesis. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of 2-Methoxy-3,4,5-trimethylphenol. The method is suitable for routine analysis in research and drug development settings.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. 2-Methoxy-3,4,5-trimethylphenol, being a moderately nonpolar compound, is retained on the C18 column and then eluted with the organic-rich mobile phase. Detection is achieved using a UV-Vis Diode Array Detector (DAD) at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity and selectivity.[1][2] Quantification is performed by comparing the peak area of the analyte in a sample to that of a known standard.

Instrumentation and Chromatographic Conditions

The analysis can be performed on any standard HPLC system equipped with a pump, autosampler, column oven, and a DAD detector.

Table 1: HPLC Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | Diode Array Detector (DAD) |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Run Time | 10 minutes |

Reagents and Standards

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphoric Acid (AR Grade)

-

2-Methoxy-3,4,5-trimethylphenol Reference Standard (>99% purity)

Protocols

Standard Preparation Protocol

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-Methoxy-3,4,5-trimethylphenol reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation Protocol

-

Sample Weighing: Accurately weigh a suitable amount of the sample matrix containing 2-Methoxy-3,4,5-trimethylphenol.

-

Extraction: Transfer the weighed sample to a volumetric flask and add the mobile phase. The volume will depend on the expected concentration of the analyte.

-

Sonication and Filtration: Sonicate the sample for 15 minutes to ensure complete extraction of the analyte. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Data Presentation

The following table summarizes the validation parameters obtained using this method.

Table 2: Method Validation Data

| Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD, n=6) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Retention Time (min) | ~ 4.5 |

Visualizations

Caption: Experimental workflow for the HPLC analysis of 2-Methoxy-3,4,5-trimethylphenol.

Caption: Hypothetical signaling pathway involving a phenolic compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Methoxy-3,4,5-trimethylphenol derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3,4,5-trimethylphenol and its derivatives are of significant interest in pharmaceutical and chemical research due to their potential biological activities and as building blocks in organic synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these compounds. Due to the polar nature of the phenolic hydroxyl group, derivatization is typically required to improve volatility and chromatographic performance. This application note provides a detailed protocol for the analysis of 2-Methoxy-3,4,5-trimethylphenol and its derivatives using GC-MS following trimethylsilyl (TMS) derivatization.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol will depend on the sample matrix. For samples in a non-aqueous solvent, direct derivatization may be possible. For aqueous samples or complex matrices such as biological fluids or plant extracts, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended.

Liquid-Liquid Extraction Protocol:

-

To 1 mL of the aqueous sample, add a suitable internal standard.

-

Adjust the pH of the sample to approximately 5-7.

-

Extract the sample three times with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic extracts.

-

Dry the combined extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., pyridine, acetonitrile) for derivatization.

Derivatization: Trimethylsilylation

To enhance the volatility of the phenolic compounds, the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group.

Protocol:

-

To the dried sample residue (or a known amount of standard), add 100 µL of a silylating agent. A common and effective agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Add 50 µL of a suitable solvent, such as pyridine or acetonitrile, to facilitate the reaction.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following parameters are recommended for the analysis of TMS-derivatized 2-Methoxy-3,4,5-trimethylphenol. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |